Trimethoxy(2,2,2-trifluoroethyl)silane
Description
Trimethoxy(2,2,2-trifluoroethyl)silane is an organosilicon compound characterized by a silicon atom bonded to three methoxy (–OCH₃) groups and a 2,2,2-trifluoroethyl (–CH₂CF₃) substituent. This structure combines the hydrolytic reactivity of methoxy groups with the electron-withdrawing effects of the trifluoroethyl moiety, making it valuable in applications such as surface modification, polymer synthesis, and nanomaterials. Its fluorinated chain enhances hydrophobicity and chemical stability, distinguishing it from non-fluorinated analogs .
Properties
CAS No. |
110338-18-6 |
|---|---|
Molecular Formula |
C5H11F3O3Si |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
trimethoxy(2,2,2-trifluoroethyl)silane |
InChI |
InChI=1S/C5H11F3O3Si/c1-9-12(10-2,11-3)4-5(6,7)8/h4H2,1-3H3 |
InChI Key |
LLGVQQLZYJJDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CC(F)(F)F)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Trimethoxy(2,2,2-trifluoroethyl)silane can be synthesized through the reaction of 2,2,2-trifluoroethyltrimethoxysilane with appropriate reagents.
Reaction Conditions: The specific conditions depend on the synthetic route chosen.
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions: These reactions typically involve the use of Lewis acids, bases, or other catalysts.
Major Products: The products formed depend on the specific reaction, but they often involve siloxane linkages or silicon-containing polymers.
Scientific Research Applications
Chemistry: Used as a silane coupling agent in surface modification and adhesion enhancement.
Biology: May find applications in biomaterials and drug delivery systems.
Medicine: Potential use in medical coatings or implants.
Industry: Employed in the production of specialty materials.
Mechanism of Action
- The exact mechanism by which Trimethoxy(2,2,2-trifluoroethyl)silane exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Substituent Effects on Silicon
Trimethyl(2,2,2-trifluoroethoxy)silane (C₅H₁₁F₃OSi)
- Structure : Silicon bonded to three methyl (–CH₃) groups and a trifluoroethoxy (–OCH₂CF₃) chain.
- Key Differences: The methyl groups are less reactive toward hydrolysis compared to methoxy groups in the target compound. This reduces its utility in sol-gel processes but increases stability in non-polar environments.
- Molecular Weight : 172.222 g/mol (vs. higher for trimethoxy derivatives due to methoxy’s oxygen content) .
Trimethoxy(2-phenylethyl)silane
- Structure : Silicon bonded to three methoxy groups and a phenylethyl (–CH₂CH₂C₆H₅) chain.
- Key Differences: The aromatic phenylethyl group enhances π-π interactions, improving performance in adsorbing polycyclic aromatic hydrocarbons (PAHs) (83% efficiency in nanoparticle coatings). In contrast, the trifluoroethyl group offers superior hydrophobicity and electrochemical stability .
Fluorination and Chain Length
(Heptadecafluoro-1,1,2,2-Tetrahydrodecyl)Trimethoxysilane (C₁₃H₁₃F₁₇O₃Si)
- Structure : A long perfluorinated chain (–C₁₀H₄F₁₇) attached to trimethoxy silicon.
- Key Differences : The extended fluorocarbon chain provides extreme hydrophobicity and oleophobicity, making it ideal for anti-fouling coatings. However, the shorter trifluoroethyl group in Trimethoxy(2,2,2-trifluoroethyl)silane balances hydrophobicity with better solubility in organic solvents .
Methyldipentyl(2,2,2-trifluoroethyl)silane (C₁₀H₂₁F₃Si)
- Structure : Silicon bonded to methyl, pentyl, and trifluoroethyl groups.
- Key Differences: The absence of methoxy groups eliminates hydrolysis-driven applications (e.g., crosslinking). Instead, this compound is used in fluorinated lubricants or surfactants due to its non-polar substituents .
Functional Group Reactivity
Trimethoxy(pentafluorophenyl)silane (TPFS)
- Structure : Silicon bonded to three methoxy groups and a pentafluorophenyl (–C₆F₅) ring.
- Key Differences : The electron-deficient pentafluorophenyl group enhances thermal and oxidative stability, making TPFS suitable as an electrolyte additive in sodium-sulfur batteries. The trifluoroethyl group in the target compound offers milder electron withdrawal but better compatibility with organic matrices .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrolysis Reactivity | Key Applications |
|---|---|---|---|---|---|
| This compound | C₅H₁₁F₃O₃Si | ~210.22* | –OCH₃, –CH₂CF₃ | High | Nanomaterials, Surface coatings |
| Trimethyl(2,2,2-trifluoroethoxy)silane | C₅H₁₁F₃OSi | 172.22 | –CH₃, –OCH₂CF₃ | Low | Stabilizers, Lubricants |
| Trimethoxy(2-phenylethyl)silane | C₁₁H₁₈O₃Si | 226.35 | –OCH₃, –CH₂CH₂C₆H₅ | High | PAH extraction, Nanoparticles |
| (Heptadecafluorodecyl)Trimethoxysilane | C₁₃H₁₃F₁₇O₃Si | 628.34 | –OCH₃, –C₁₀H₄F₁₇ | Moderate | Anti-fouling coatings |
*Calculated based on analogous compounds.
Research Findings
- Hydrolysis Reactivity : Methoxy groups in this compound facilitate faster hydrolysis compared to methyl or phenyl substituents, enabling its use in crosslinking reactions for silica-based materials .
- Fluorine Effects: The trifluoroethyl group enhances resistance to chemical degradation and reduces surface energy, outperforming non-fluorinated analogs like Trimethoxy(2-phenylethyl)silane in hydrophobic coatings .
- Electrochemical Applications : While TPFS (trimethoxy(pentafluorophenyl)silane) is preferred in battery electrolytes for its stability, the target compound’s balanced properties make it suitable for fluoropolymer synthesis .
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